![molecular formula C12H13F3O2 B1454087 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439896-97-5](/img/structure/B1454087.png)

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

Overview

Description

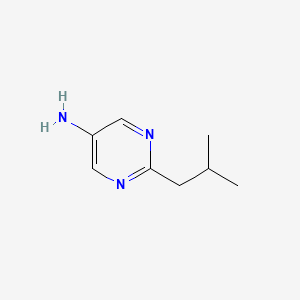

“2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which could include “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

The molecular formula of “this compound” is CHFNO . Its average mass is 491.427 Da and its monoisotopic mass is 491.164368 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, boiling point of 518.3±50.0 °C at 760 mmHg, and a flash point of 267.3±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .Scientific Research Applications

Analytical Method Development

- Reverse Phase HPLC for Stereoisomers Separation : A method for separating stereo isomers of a related compound was developed using reverse phase high-performance liquid chromatography, which can potentially be applied to 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid for analytical purposes (Davadra et al., 2011).

Organic Chemistry and Synthesis

Ortho Functionalization and Olefination : Research on ortho-functionalization of related compounds provides insights into potential chemical transformations of this compound, enhancing its utility in synthetic organic chemistry (Cai et al., 2007).

Chiral SFC Separations : Chiral supercritical fluid chromatography has been used for resolving racemic acids related to this compound, hinting at its potential application in chiral separation processes (Wu et al., 2016).

Photoreactions and Photochemistry

- Photoinduced Reactions : Studies on photoinduced reactions of related compounds may inform applications of this compound in photochemical synthesis and material science (Gilgen et al., 1974).

Polymer Science

Polymer Modification : The compound's structural similarities to other propanoic acids suggest potential uses in modifying polymers for specific functionalities, such as enhancing their thermal stability or imparting new physical properties (Aly & El-Mohdy, 2015).

Arylene Ether Polymers Synthesis : Research into synthesizing novel arylene ether polymers using related trifluoromethyl compounds could be extrapolated to the synthesis and modification of polymers using this compound (Huang et al., 2007).

Medicinal Chemistry

Synthesis of Potential Pharmaceutical Agents : The compound's framework could be valuable in synthesizing new pharmaceutical agents, as demonstrated by related studies on novel compound synthesis with potential therapeutic applications (Knight et al., 2019).

Retinoic Acid Metabolism Inhibition : Given the structural similarity to compounds studied for inhibiting retinoic acid metabolism, this compound might have potential applications in enhancing endogenous levels of retinoic acid for treating hyperproliferative diseases (Gomaa et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The trifluoromethyl group is commonly found in fda-approved drugs, suggesting that it may contribute to favorable pharmacokinetic properties .

Result of Action

Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the synthesis of pharmaceutical compounds and other chemical products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its reactivity and stability in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity and function within the cell .

properties

IUPAC Name |

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFCGUVKJAVDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214651 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1439896-97-5 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)